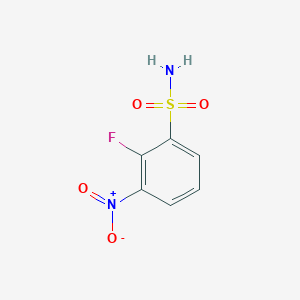

2-Fluoro-3-nitrobenzenesulphonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPBLNSGJJFTDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Fluoro 3 Nitrobenzenesulphonamide

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. Its transformations are key pathways to introducing further chemical diversity.

Catalytic Reduction of the Nitro Moiety to Amino Groups

The reduction of the nitro group to an amino group is a fundamental transformation in aromatic chemistry, yielding the corresponding aniline (B41778) derivative, 2-fluoro-3-aminobenzenesulphonamide. This reaction is typically achieved through catalytic hydrogenation. While specific studies on 2-fluoro-3-nitrobenzenesulphonamide are not extensively documented in publicly available literature, the reduction of nitroarenes is a well-established process.

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol, methanol, or ethyl acetate. For instance, the reduction of a related compound, N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide, was successfully carried out using hydrazine (B178648) monohydrate in the presence of ferric chloride and activated charcoal, affording the corresponding amine in high yield. etsu.edu Similarly, the nitro group of N-(4-fluoro-3-methylphenyl)-4-nitrobenzenesulfonamide has been reduced via palladium-catalyzed hydrogenation. nih.gov

Table 1: General Conditions for Catalytic Reduction of Aromatic Nitro Groups

| Catalyst | Hydrogen Source | Solvent | General Applicability |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Ethanol, Methanol, Ethyl Acetate | Highly efficient for a wide range of nitroarenes. |

| Platinum on Carbon (Pt/C) | Hydrogen gas (H₂) | Alcohols, Acetic Acid | Effective, sometimes used when Pd/C is not suitable. |

| Raney Nickel | Hydrogen gas (H₂) or Hydrazine | Ethanol | A cost-effective alternative, useful in various reductions. |

| Iron in Acetic Acid | Fe/CH₃COOH | Acetic Acid | A classic method, often used for selective reductions. |

| Tin(II) Chloride | SnCl₂/HCl | Hydrochloric Acid | A common laboratory method for nitro group reduction. |

It is anticipated that this compound would undergo reduction under similar conditions to yield 2-amino-3-fluorobenzenesulphonamide, a valuable intermediate for further functionalization. The resulting 2-amino-3-fluorobenzenesulfonamide has the potential to be used in the synthesis of various heterocyclic compounds and other complex organic molecules. nih.gov

Other Transformative Reactions of the Nitro Substituent

Beyond reduction, the nitro group can participate in other transformations, although these are less common for this specific substitution pattern. In some contexts, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by other strong electron-withdrawing groups. However, in this compound, the fluorine atom is the more likely leaving group in such reactions.

Nucleophilic Aromatic Substitution Reactions of the Fluorine Atom

The presence of the strongly electron-withdrawing nitro and sulfonamide groups, ortho and para to the fluorine atom respectively (if considering the sulfonamide's influence from the para-position relative to the nitro group's ortho-directing effect), activates the fluorine atom for nucleophilic aromatic substitution (SNAr).

Displacement of Fluorine by Various Nucleophiles

The fluorine atom in this compound is expected to be readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of the utility of fluoronitroaromatic compounds in synthesis. While specific examples for this exact isomer are scarce in the literature, extensive research on related fluoronitrobenzenes demonstrates the breadth of possible transformations. ontosight.aicymitquimica.com

Common nucleophiles that can displace the fluorine atom include:

Amines: Reaction with primary or secondary amines would yield the corresponding N-substituted 3-nitro-2-(amino)benzenesulphonamides.

Alkoxides: Treatment with sodium or potassium alkoxides would lead to the formation of 2-alkoxy-3-nitrobenzenesulphonamides.

Thiols: Thiolates can displace the fluorine to form 2-thioether-3-nitrobenzenesulphonamides.

Hydroxide (B78521): Reaction with a strong base like potassium hydroxide could potentially lead to the formation of 2-hydroxy-3-nitrobenzenesulphonamide, although harsh conditions might be required.

The reactivity of the fluorine atom is generally greater than that of other halogens (Cl, Br, I) in SNAr reactions, a phenomenon attributed to the high electronegativity of fluorine which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. brainly.comaskfilo.com

Mechanistic Insights into Fluorine Atom Reactivity

The mechanism of nucleophilic aromatic substitution on activated aryl fluorides like this compound typically proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a negatively charged intermediate (the Meisenheimer complex). The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitro and sulfonamide groups. The presence of the nitro group ortho to the site of attack is particularly effective in stabilizing this intermediate through resonance.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a relatively good leaving group in this context due to the stability of the fluoride anion and the strong electron-withdrawing nature of the substituents that facilitate its departure.

The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. askfilo.com The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, thus accelerating this initial step and making fluoronitrobenzenes highly reactive towards nucleophiles. brainly.comvaia.com

Reactions of the Sulphonamide Functional Group

The sulfonamide group (-SO₂NH₂) also offers avenues for chemical modification, although it is generally more stable than the nitro and fluoro groups under many reaction conditions.

Reactions involving the sulfonamide moiety can include:

N-Alkylation: The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, followed by reaction with an alkylating agent to form N-alkylated or N,N-dialkylated sulfonamides. The Fukuyama-Mitsunobu reaction is a common method for the alkylation of sulfonamides. researchgate.net

Deprotection (Cleavage): The sulfonamide group is often used as a protecting group for amines. Cleavage of the N-S bond to release the free amine can be achieved under specific conditions, often involving strong acids or reducing agents. For instance, certain nitrobenzenesulfonamides can be deprotected using thiols in the presence of a base. researchgate.net

Hydrolysis: Under harsh acidic or basic conditions, the sulfonamide can be hydrolyzed to the corresponding sulfonic acid, although this is generally a difficult transformation.

The specific reactivity of the sulfonamide group in this compound would depend on the reaction conditions and the other functional groups present in the molecule.

N-Alkylation and N-Acylation Reactions

The sulphonamide nitrogen of this compound is acidic and can be deprotonated by a base, rendering it nucleophilic and susceptible to electrophilic attack. This reactivity is central to N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of alkyl groups at the sulphonamide nitrogen is a common transformation. This can be achieved through various methods, including conventional alkylation with alkyl halides or through Mitsunobu reactions. In a typical procedure, the sulphonamide is treated with a base, such as potassium carbonate (K₂CO₃), to form the corresponding anion, which then reacts with an alkylating agent (e.g., an alkyl halide) to yield the N-alkylated product. The Mitsunobu reaction offers an alternative route, where an alcohol is used as the alkyl source in the presence of a phosphine (B1218219) and an azodicarboxylate. researchgate.netacs.org 2- and 4-nitrobenzenesulphonamides are known to undergo smooth alkylation to give N-alkylated products in near-quantitative yields. researchgate.net

The general scheme for N-alkylation can be represented as:

Ar-SO₂NH₂ + R-X + Base → Ar-SO₂NHR + Base·HX

where Ar is the 2-fluoro-3-nitrophenyl group, R is an alkyl group, and X is a leaving group (e.g., a halide).

N-Acylation: Similarly, the sulphonamide nitrogen can be acylated using acylating agents like acyl chlorides or acid anhydrides. These reactions are often catalyzed by a base or a Lewis acid. For instance, the acylation of sulphonamides can be efficiently carried out in the presence of a catalytic amount of copper(II) triflate (Cu(OTf)₂). tandfonline.com This method is tolerant of various functional groups, including nitro groups. tandfonline.com

The general scheme for N-acylation is:

Ar-SO₂NH₂ + R-COCl → Ar-SO₂NHCOR + HCl

where Ar is the 2-fluoro-3-nitrophenyl group and R is an alkyl or aryl group.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Sulphonamides

| Transformation | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkylsulphonamide | researchgate.net |

| N-Alkylation | Alcohol, PPh₃, DIAD (Mitsunobu) | N-Alkylsulphonamide | acs.org |

| N-Acylation | Acyl chloride or anhydride, cat. Cu(OTf)₂ | N-Acylsulphonamide | tandfonline.com |

| N-Acylation | Acyl chloride, NaHCO₃, solvent-free | N-Acylsulphonamide | researchgate.net |

Derivatization at the Sulphonamide Nitrogen

The sulphonamide group, particularly when part of a nitrobenzenesulphonyl moiety, is a versatile functional handle for further derivatization. The 2-nitrobenzenesulphonyl (nosyl) group is often employed as a protecting group for amines because it can be readily cleaved under mild conditions. researchgate.net This property allows for the temporary protection of an amino group while other transformations are carried out on the molecule, followed by deprotection to reveal the free amine.

The cleavage of the N-S bond in nitrobenzenesulphonamides is typically achieved using soft nucleophiles, such as thiols, in the presence of a base. researchgate.net For example, thiophenol and potassium carbonate in a solvent like DMF can effectively remove the nosyl group. oup.com

Furthermore, the sulphonamide nitrogen can be part of more complex derivatization strategies. For instance, after N-alkylation, the resulting secondary sulphonamide can be subjected to further reactions, or the entire sulphonamido group can be involved in cyclization reactions, depending on the nature of the substituents. researchgate.net The derivatization can also be performed for analytical purposes, such as methylation using (trimethylsilyl)diazomethane (TMSD) to allow for gas chromatography-isotope ratio mass spectrometry analysis. nih.gov

Oxidative Transformations of Alkyl Substituents

While specific literature on the oxidative transformations of alkyl substituents on this compound derivatives is scarce, general principles of organic chemistry suggest potential pathways. If an N-alkylated derivative contains a benzylic C-H bond (i.e., a carbon atom attached to both the sulphonamide nitrogen and an aromatic ring), this position would be susceptible to oxidation.

Derivatization and Functionalization Strategies Utilizing 2 Fluoro 3 Nitrobenzenesulphonamide

Construction of Novel Arylsulphonamide Analogues

The sulphonamide moiety is a cornerstone in medicinal chemistry, and the development of new arylsulphonamide analogues is a continuous pursuit. 2-Fluoro-3-nitrobenzenesulphonamide is an excellent starting material for creating a diverse library of such compounds. The primary transformation involves the reaction of the sulphonamide group with various amines, a process known as sulfonylation. This reaction is typically carried out on the precursor, 2-fluoro-3-nitrobenzenesulphonyl chloride, which can be readily synthesized. The resulting N-substituted arylsulphonamides can be further modified by leveraging the reactivity of the nitro and fluoro groups.

Research has demonstrated the synthesis of a variety of heteroaromatic-based benzenesulfonamide (B165840) derivatives through the sulfonylation of diverse amines with substituted benzenesulfonyl chlorides. This approach allows for the introduction of a wide range of substituents, leading to novel analogues with potentially unique biological activities. For instance, the reaction of a substituted benzenesulfonyl chloride with different amines can yield a library of compounds with varied R groups, which is crucial for structure-activity relationship (SAR) studies. Inspired by natural arylsulfonamides, novel derivatives have been designed and synthesized, some of which have shown significant cytotoxic activity against various cell lines. nih.gov

The general synthetic route to these analogues often involves a one-step reductive coupling between nitroarenes and sodium arylsulfinates, catalyzed by palladium on carbon (Pd/C), which is an efficient method for generating functionalized N-arylsulphonamides. rsc.org This highlights the potential for the nitro group in this compound to be used as a synthetic handle for derivatization.

Applications as a Key Building Block in Complex Molecule Synthesis

The strategic arrangement of functional groups in this compound makes it a powerful building block for the synthesis of complex molecules, including natural products and their analogues. The nitrobenzenesulfonyl (Ns) group is particularly noteworthy for its dual role as both a protecting group for amines and an activating group for subsequent reactions. This dual functionality is instrumental in multi-step syntheses where chemoselectivity is paramount.

A compelling example of this strategy is the total synthesis of lipogrammistin-A, where a 2-nitrobenzenesulfonyl group was employed for both protection and activation of amines. researchgate.net In this synthesis, the Ns group facilitated an intramolecular alkylation to form an 18-membered ring, a key step in the construction of the complex macrocyclic structure. researchgate.net This demonstrates the utility of the nitrobenzenesulfonamide moiety in orchestrating complex cyclization reactions.

Furthermore, the presence of the fluorine atom ortho to the nitro group in this compound enhances the electrophilicity of the carbon to which the fluorine is attached, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of nucleophiles at this position, further expanding the molecular diversity that can be achieved from this single building block. The sequential functionalization of the sulphonamide, fluoro, and nitro groups provides a powerful platform for the convergent synthesis of highly complex molecular targets.

Incorporation into Polycyclic and Heterocyclic Scaffolds

Heterocyclic and polycyclic scaffolds are ubiquitous in pharmaceuticals and natural products. This compound serves as an excellent precursor for the synthesis of such frameworks. The general strategy involves an initial N-arylation reaction at the sulphonamide nitrogen, followed by an intramolecular cyclization reaction that leverages the reactivity of the ortho-positioned nitro and fluoro groups.

One prominent example is the synthesis of indole (B1671886) derivatives. The synthesis of 2-aryl-3-alkylamino-1H-indoles can be achieved from 2-nitro-N-(2-oxo-2-arylethyl)benzenesulfonamides through a base-mediated C-arylation reaction. This approach highlights the ability of the nitrobenzenesulfonamide unit to facilitate the construction of the indole core.

Another important class of heterocyclic compounds that can be accessed from precursors related to this compound are benzo[e] researchgate.netCurrent time information in Bangalore, IN.google.comtriazines. The synthesis involves the N-arylation of N-substituted guanidines or amidines with 1-fluoro-2-nitrobenzene, followed by a base-induced cyclization to form the triazine ring system. nih.gov The subsequent reduction of the nitro group is a key step in this process. nih.gov The presence of the sulphonamide group in this compound offers an additional point of diversity for the resulting heterocyclic products. The regioselectivity of these cyclization reactions can often be controlled by the nature of the substituents on the aromatic ring. beilstein-journals.org

Strategic Use in Diverse Organic Synthesis Approaches

The unique electronic properties of this compound allow for its strategic deployment in a variety of organic synthesis methodologies. The electron-withdrawing nature of the nitro and sulphonamide groups, combined with the ortho-fluoro substituent, opens up avenues for tandem and domino reactions, which are highly efficient processes that form multiple chemical bonds in a single synthetic operation.

A key strategic application is the use of the nitrobenzenesulfonamide group to direct intramolecular reactions. For example, the total synthesis of chloropeptin I and II involved a macrocyclization step that utilized a 2-nitrobenzenesulfonamide (B48108) moiety. rsc.org The nitro group can act as an internal oxidant or participate in reductive cyclizations, depending on the reaction conditions.

Furthermore, the principles of multi-step synthesis involving aromatic compounds can be applied to strategically manipulate the functional groups of this compound. libretexts.org The order of reactions is critical. For instance, a nucleophilic aromatic substitution of the fluorine atom can be performed first, followed by modification of the sulphonamide, and finally, reduction or transformation of the nitro group. This sequential reactivity allows for a controlled and predictable construction of complex molecules. The development of such multi-step synthetic routes is crucial for accessing novel chemical space and creating libraries of compounds for drug discovery and material science applications. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 3 Nitrobenzenesulphonamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Fluoro-3-nitrobenzenesulphonamide, offering detailed insights into the molecular framework by probing the magnetic properties of atomic nuclei. ncl.res.in

The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides specific information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons of the sulphonamide group. The aromatic region will display a complex multiplet pattern due to the coupling between the protons and the adjacent fluorine atom. The protons on the benzene (B151609) ring are anticipated to resonate at specific chemical shifts influenced by the electron-withdrawing effects of the nitro and sulphonamide groups, as well as the fluorine atom. The amine protons of the sulphonamide group typically appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit six distinct signals for the carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly influenced by the attached substituents. The carbon atom bonded to the fluorine will show a characteristic large coupling constant (¹JCF). The carbons attached to the nitro and sulphonamide groups will also have distinct chemical shifts.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a powerful technique for characterizing fluorinated organic compounds. icpms.czhuji.ac.il For this compound, a single resonance is expected for the fluorine atom. Its chemical shift provides information about the electronic environment, and the coupling with neighboring protons (³JHF) will result in a multiplet, further confirming the substitution pattern on the aromatic ring. icpms.cz The chemical shifts for fluorine atoms attached to aromatic rings can be found between approximately -110 and -180 ppm. sigmaaldrich.com

Interactive Data Table: Predicted NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.50 - 8.50 | m | - | Aromatic CH |

| ¹H | 7.00 - 7.50 | br s | - | SO₂NH₂ |

| ¹³C | 150 - 160 | d | ¹JCF ≈ 250 | C-F |

| ¹³C | 145 - 155 | s | - | C-NO₂ |

| ¹³C | 135 - 145 | s | - | C-SO₂ |

| ¹³C | 115 - 135 | m | - | Aromatic CH |

| ¹⁹F | -110 to -130 | m | ³JHF ≈ 5-10 | Ar-F |

Note: Predicted values are based on typical ranges for similar functional groups and substitution patterns. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and spatial relationships between atoms. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with their directly attached carbon atoms (¹H-¹³C). colab.ws This is fundamental for assigning the carbon signals of the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for establishing the connectivity between the aromatic ring and the sulphonamide and nitro groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms, which can be used to determine the preferred conformation of the molecule in solution.

These 2D NMR techniques, when used in combination, allow for a complete and confident assignment of all ¹H and ¹³C NMR signals and provide insights into the molecule's three-dimensional structure. colab.wsnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. rsc.org For this compound (C₆H₅FN₂O₄S), HRMS would be expected to yield a molecular ion peak with a mass-to-charge ratio (m/z) that is extremely close to the calculated exact mass. The high accuracy of this measurement helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed m/z [M+H]⁺ | Mass Error (ppm) |

| C₆H₅FN₂O₄S | 220.9954 | 221.0027 | < 5 |

Note: The observed m/z value is a hypothetical example that would be consistent with the confirmation of the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Presence and Changes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. nih.gov The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (sulphonamide) | Stretching | 3400 - 3200 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| N=O (nitro group) | Asymmetric Stretching | 1550 - 1500 |

| N=O (nitro group) | Symmetric Stretching | 1350 - 1300 |

| S=O (sulphonamide) | Asymmetric Stretching | 1370 - 1330 |

| S=O (sulphonamide) | Symmetric Stretching | 1170 - 1150 |

| C-F (aromatic) | Stretching | 1250 - 1100 |

The presence of these characteristic bands in the IR spectrum provides strong evidence for the structure of this compound. researchgate.netresearchgate.net

Chromatographic Methods (HPLC, LC-MS, UPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. scirp.org For this compound, a reversed-phase HPLC method would be developed to determine its purity by detecting the presence of any starting materials, by-products, or other impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful analytical tool that combines the separation capabilities of LC with the detection and identification power of MS. mdpi.comsigmaaldrich.com LC-MS is invaluable for confirming the identity of the main peak as this compound and for identifying any impurities. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that utilizes smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This technique would be particularly useful for the analysis of complex reaction mixtures containing this compound.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 3 Nitrobenzenesulphonamide

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For 2-Fluoro-3-nitrobenzenesulphonamide, DFT calculations can elucidate the influence of the electron-withdrawing nitro group (-NO2) and the electronegative fluorine atom on the electronic environment of the benzene (B151609) ring and the sulphonamide moiety.

The presence of the nitro group at the meta-position to the sulphonamide group and ortho to the fluorine atom significantly impacts the electron density distribution across the molecule. DFT studies on analogous compounds, such as 2-fluoro-4-methyl-5-nitrobenzenesulfonamide, have shown that the nitro substituent increases the electrophilicity of the aromatic ring, which can facilitate nucleophilic substitution reactions. The fluorine atom, with its strong -I (inductive) and weak +M (mesomeric) effects, further modulates the electronic landscape.

Key electronic parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, the distribution of these frontier orbitals can predict the most probable sites for electrophilic and nucleophilic attack. In this compound, the LUMO is expected to be localized primarily on the nitro-substituted benzene ring, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations provide a visual representation of the charge distribution. For this compound, the MEP would likely show a region of high positive potential (electron deficiency) around the nitro group and the sulphonamide protons, and regions of negative potential (electron richness) around the oxygen atoms of the nitro and sulphonamide groups, as well as the fluorine atom.

Note: The values in this table are illustrative and would require specific DFT calculations for precise determination.

Molecular Modeling and Conformational Analysis

Conformational analysis typically involves scanning the potential energy surface by systematically rotating the dihedral angles of interest. Studies on similar benzenesulfonamides have revealed the existence of multiple stable conformers. acs.org For this compound, the most stable conformer would likely be one where steric hindrance between the ortho-fluoro and the sulphonamide group is minimized. Intramolecular hydrogen bonding between a sulphonamide hydrogen and the ortho-nitro or fluoro group might also play a role in stabilizing certain conformations. researchgate.net

The results of a conformational search can be summarized by identifying the low-energy conformers and their relative populations at a given temperature, which can be calculated using the Boltzmann distribution.

Table 2: Predicted Stable Conformers of this compound and their Relative Energies (Illustrative)

| Conformer | Dihedral Angle (C1-C2-S-N) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 90° | 0.0 |

| B | -90° | 0.2 |

| C | 0° | 1.5 |

Note: The values in this table are illustrative and based on general principles of sulfonamide conformations. Specific computational studies would be needed for accurate data.

Elucidation of Reaction Mechanisms Through Computational Simulations

For instance, in a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by a nucleophile, computational simulations can provide a step-by-step description of the process. This would involve locating the transition state for the formation of the Meisenheimer complex, a key intermediate in such reactions. researchgate.net The activation energy barrier for this step, calculated as the energy difference between the reactants and the transition state, determines the reaction rate.

The simulations can also shed light on the role of the solvent in the reaction mechanism. By incorporating a solvent model (either implicit or explicit), it is possible to study how the solvent molecules stabilize the charged intermediates and transition states, thereby influencing the reaction kinetics. nih.gov

Prediction of Reaction Pathways and Regioselectivity

A key application of computational chemistry is the prediction of reaction pathways and regioselectivity. In the case of this compound, the benzene ring is activated towards nucleophilic attack due to the presence of the electron-withdrawing nitro group. The fluorine atom at the 2-position is a potential leaving group.

Computational methods can be used to predict whether a nucleophile would preferentially attack the carbon atom bearing the fluorine or another position on the ring. This is achieved by calculating the activation energies for the different possible reaction pathways. The pathway with the lowest activation energy will be the kinetically favored one. nih.gov

The regioselectivity can also be rationalized by examining the local reactivity descriptors derived from DFT, such as the Fukui functions or the dual descriptor. These indicators highlight the most electrophilic and nucleophilic sites within the molecule. For this compound, the carbon atom attached to the fluorine is expected to be a primary site for nucleophilic attack.

Table 3: Predicted Regioselectivity for Nucleophilic Aromatic Substitution on this compound (Illustrative)

| Position of Attack | Leaving Group | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| C2 | Fluoro | 15.2 | Substitution at C2 |

| C4 | Hydrogen | 28.5 | No reaction |

Note: The values in this table are hypothetical and serve to illustrate how computational predictions of regioselectivity are presented.

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry provides a powerful framework for establishing quantitative structure-reactivity relationships (QSRR). By systematically modifying the structure of this compound in silico (e.g., by changing the substituents on the benzene ring) and calculating the corresponding changes in electronic and structural properties, it is possible to build models that correlate these properties with reactivity. tandfonline.com

For example, a series of derivatives of this compound with different substituents at the 4, 5, or 6 positions could be computationally modeled. For each derivative, descriptors such as the HOMO-LUMO gap, atomic charges, and steric parameters can be calculated. These descriptors can then be correlated with experimentally observed or computationally predicted reaction rates or equilibrium constants for a specific reaction.

These QSRR models are not only useful for understanding the factors that govern the reactivity of this class of compounds but also for the predictive design of new molecules with desired chemical properties.

Future Research Directions and Innovations in 2 Fluoro 3 Nitrobenzenesulphonamide Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes has spurred research into "green" synthetic routes for sulfonamides. nih.goviscientific.orgscilit.com Future efforts concerning 2-fluoro-3-nitrobenzenesulphonamide will likely concentrate on minimizing waste, using less hazardous reagents, and improving energy efficiency.

Key research areas include:

Water-based syntheses: Utilizing water as a solvent is a cornerstone of green chemistry. scilit.com Research into aqueous reaction conditions for the synthesis of sulfonamides, potentially using phase transfer catalysts, could significantly reduce the reliance on volatile organic compounds. acs.org

Solvent-free reactions: The development of solvent-free or solid-state reaction methodologies, possibly aided by microwave or ultrasound irradiation, presents another avenue for sustainable synthesis. nih.gov

Catalyst-free approaches: Investigating catalyst-free condensation reactions, for instance, by using dehydrating agents like aluminum oxide, offers a simplified and more environmentally friendly process for synthesizing related compounds. rsc.org

A comparison of traditional versus potential green synthetic parameters is outlined below:

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

| Solvent | Organic Solvents (e.g., acetone) | Water, Polyethylene Glycol (PEG), or solvent-free |

| Catalyst | Often requires catalysts | Catalyst-free or use of reusable catalysts |

| Energy Input | Conventional heating | Microwave, Ultrasound, Room temperature |

| Waste Generation | Higher, due to organic solvents and byproducts | Minimized waste, easier product isolation |

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for the efficient transformation of this compound and its precursors.

Future research will likely focus on:

Palladium-catalyzed reactions: Palladium catalysts have shown great promise in the synthesis of sulfonyl fluorides from aryl bromides. rsc.org Further exploration of palladium-catalyzed cross-coupling reactions could lead to more efficient and versatile methods for functionalizing the this compound scaffold.

Copper-catalyzed transformations: Copper catalysis is another area of interest, particularly for reactions such as fluorosulfurylation of aryl diazonium salts. acs.org

Biocatalysis: The use of enzymes or whole-cell systems for transformations, such as the reduction of the nitro group, offers a highly selective and environmentally friendly alternative to traditional chemical methods. microbiologyresearch.org

Nanoparticle catalysis: Palladium nanoparticles have demonstrated high efficiency in the reduction of nitroaromatic compounds under mild conditions. rsc.orgbohrium.com

Integration with Flow Chemistry and Automated Synthesis Techniques

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical libraries are produced, offering advantages in terms of speed, safety, and scalability. acs.orgnih.govacs.org

The integration of these technologies in the context of this compound could involve:

Continuous flow nitration: The development of continuous flow processes for the nitration of aromatic compounds can offer better control over reaction conditions and improve safety. google.com

Automated sulfonamide synthesis: Fully automated flow-through systems have been developed for the synthesis of secondary sulfonamides, enabling the rapid generation of compound libraries with high purity. acs.orgnih.govacs.org This approach could be adapted for the synthesis and derivatization of this compound.

Scalable production: Continuous manufacturing systems, incorporating multiple stirred-tank reactors and automated process controls, can facilitate the large-scale production of related aryl sulfonyl chlorides. mdpi.com

Design of Advanced Chemical Transformations Leveraging its Unique Reactivity

The unique electronic properties of this compound, arising from the ortho-fluoro and nitro substituents, make it a substrate for novel and advanced chemical transformations. rsc.org

Future research directions may include:

Nucleophilic aromatic substitution (SNAr) reactions: The electron-withdrawing nitro group activates the aromatic ring for SNAr, allowing the fluorine atom to be displaced by various nucleophiles. rsc.orgosi.lv This provides a versatile handle for introducing a wide range of functional groups.

Reductive cyclization: The nitro group can be reduced to an amino group, which can then participate in intramolecular cyclization reactions to form heterocyclic structures.

Rearrangement reactions: The sulfonamide moiety itself can undergo novel rearrangement reactions under specific conditions. acs.org

Exploration of New Applications as a Chemical Probe or Synthetic Precursor

The functional group handles on this compound make it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Potential future applications include:

Chemical probes: Functionalized benzenesulfonamides have been investigated as inhibitors of carbonic anhydrases, which are important therapeutic targets. nih.govresearchgate.netnih.govscispace.comtandfonline.com Derivatives of this compound could be designed as selective chemical probes to study these enzymes.

Precursors for bioactive molecules: The sulfonamide moiety is a key pharmacophore in many drugs. bohrium.comresearchgate.net this compound can serve as a precursor for the synthesis of novel sulfonamide-containing compounds with potential therapeutic activities. mdpi.commdpi.comresearchgate.net

Building blocks for materials science: The incorporation of the sulfonyl fluoride (B91410) group can be a key step in the synthesis of new polymers and materials through SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing 2-fluoro-3-nitrobenzenesulphonamide, and what key reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Sulfonamide formation : React 2-fluoro-3-nitrobenzenesulfonyl chloride with ammonia or a primary amine under basic conditions (e.g., NaOH or pyridine) to form the sulphonamide bond .

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product.

- Critical Parameters :

- Temperature control during sulfonyl chloride synthesis (0–5°C to prevent decomposition) .

- Stoichiometric ratios (amine:sulfonyl chloride ~1.2:1) to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.5–8.5 ppm) due to fluorine coupling (³J~8–10 Hz) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the ortho-fluoro substituent .

- HPLC : Use a C18 column with UV detection (λ=254 nm) and acetonitrile/water (70:30) mobile phase to assess purity (>95%) .

Q. What biological targets or assay models are relevant for studying this compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO₂ hydration assays .

- Antimicrobial Activity : Perform MIC assays against Gram-positive bacteria (e.g., S. aureus) in Mueller-Hinton broth .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound (e.g., conflicting nitro-group reduction outcomes)?

- Methodological Answer :

- Systematic Variation : Compare reduction conditions (e.g., H₂/Pd-C vs. SnCl₂/HCl) and monitor intermediates via LC-MS .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict nitro-group electronic effects and guide experimental prioritization .

- Case Study : Conflicting yields in catalytic hydrogenation may stem from solvent polarity; DMF stabilizes intermediates better than THF .

Q. What strategies enable regioselective functionalization of this compound for derivatization studies?

- Methodological Answer :

- Nitro-Group Manipulation :

- Reduction : Use H₂/Pd-C in ethanol to selectively reduce nitro to amine without cleaving the sulfonamide .

- Electrophilic Substitution : Fluorine’s electron-withdrawing effect directs electrophiles (e.g., Br₂) to the para position relative to the sulfonamide .

- Sulfonamide Modification : React with alkyl halides under phase-transfer catalysis (e.g., K₂CO₃, TBAB) to N-alkylate selectively .

Q. How does the stability of this compound vary under different storage or reaction conditions, and what decomposition products form?

- Methodological Answer :

- Stability Studies :

- Thermal : TGA/DSC reveals decomposition onset at ~200°C, forming SO₂ and fluorinated aromatics .

- Photolytic : UV exposure (254 nm) induces nitro-to-nitrito rearrangement; monitor via IR (νNO₂ shift from 1520 → 1480 cm⁻¹) .

- Mitigation : Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent hydrolysis and photodegradation .

Q. What computational tools predict this compound’s binding interactions with biological targets, and how can these models be validated experimentally?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of CA-II (PDB: 3KS3) to predict binding poses; prioritize poses with sulfonamide-Zn²+ coordination .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability; validate via SPR (KD < 1 μM) .

- Experimental Validation : Compare computational ΔG values with ITC-measured binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.